molecular formula C12H17ClN2O2 B596031 (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride CAS No. 1217631-74-7

(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride

Numéro de catalogue: B596031
Numéro CAS: 1217631-74-7
Poids moléculaire: 256.73
Clé InChI: NTYLNBDQPCIAMI-MERQFXBCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic Nomenclature and IUPAC Conventions

The compound "(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride" adheres to IUPAC nomenclature rules for stereospecific carbamates. Its systematic name is (S)-benzyl N-(pyrrolidin-3-yl)carbamate hydrochloride , reflecting:

  • Stereochemical designation : The (S) configuration at the chiral pyrrolidine nitrogen (C3 position).
  • Functional groups : A carbamate group (-OCONH-) linking the benzyloxy moiety to the pyrrolidine ring.
  • Salt form : Hydrochloride counterion for charge neutralization.

Alternative names include (S)-3-(benzyloxycarbonylamino)pyrrolidine hydrochloride and (S)-1-Cbz-3-aminopyrrolidine hydrochloride , where "Cbz" denotes the carbobenzyloxy protecting group.

Molecular Formula and Stereochemical Configuration

The molecular formula is C₁₂H₁₇ClN₂O₂ (MW: 256.73 g/mol). Key structural features include:

Property Value
Pyrrolidine ring substitution Carbamate at C3, benzyl at N1
Absolute configuration (S) at C3 of pyrrolidine
Torsional angles (estimated) N1-C3-N-C=O: ~120°

The stereochemistry is critical for intermolecular interactions; the (S)-enantiomer exhibits distinct hydrogen-bonding patterns compared to its (R)-counterpart in crystalline states.

Crystallographic Data and Three-Dimensional Conformational Analysis

Experimental X-ray crystallography data for this compound remains limited, but analogous pyrrolidine carbamates provide insights:

Parameter Typical Range Source Compound
Space group P2₁2₁2₁ tert-Butyl pyrrolidine derivatives
Unit cell dimensions a=8.2–10.5 Å, b=10.3–12.1 Å, c=14.7–16.2 Å Benzyl-protected analogs
Hydrogen-bonding network N-H⋯Cl⁻ (2.8–3.1 Å) Hydrochloride salts

The hydrochloride ion forms strong ionic interactions with the protonated pyrrolidine nitrogen, while the benzyl group induces steric effects that stabilize a twist-boat conformation in the pyrrolidine ring.

Comparative Structural Analysis with Pyrrolidine Derivatives

Key structural differences among related compounds:

Compound Substituents Stereochemistry Notable Features
(S)-Benzyl pyrrolidin-3-ylcarbamate HCl Benzyl, carbamate, HCl (S) Enhanced aqueous solubility
tert-Butyl pyrrolidin-3-ylcarbamate tert-Butyl, carbamate Racemic Higher lipophilicity
Benzyl N-nitro-pyrrolidin-3-ylcarbamate Nitro group, benzyl (R) Electrophilic reactivity

The benzyl carbamate group in the target compound provides orthogonal protection for the amine, enabling selective deprotection under mild hydrogenolysis conditions. In contrast, tert-butyl carbamates require strong acids (e.g., HCl/EtOAc) for cleavage.

Propriétés

IUPAC Name

benzyl N-[(3S)-pyrrolidin-3-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,14,15);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYLNBDQPCIAMI-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Mesylation-Amination Strategy

The most widely documented route involves a four-step sequence starting from (S)-1,2,4-butanetriol. Key steps include mesylation, nucleophilic substitution with benzylamine, carbamate protection, and final amination under high-pressure conditions.

Mesylation of (S)-1,2,4-Butanetriol

(S)-1,2,4-Butanetriol is treated with methanesulfonyl chloride (MsCl) in ethyl acetate at 0–5°C in the presence of triethylamine (TEA) as a base. This step converts hydroxyl groups into mesylates, forming methanesulfonic acid (S)-3-methanesulfonyloxy-1-methanesulfonyloxymethyl-propyl ester. The reaction achieves near-quantitative yields (98%) due to the electrophilic activation of the hydroxyl groups.

Reaction Conditions:

ParameterValue
SolventEthyl acetate
Temperature0–5°C
BaseTriethylamine (3.5 eq)
Time2 hours

Nucleophilic Substitution with Benzylamine

The mesylated intermediate undergoes substitution with benzylamine in tetrahydrofuran (THF) at 50–60°C. This step forms (S)-1-benzyl-pyrrolidin-3-yl methanesulfonate with 85% yield. The benzyl group acts as a temporary protecting group for the amine, preventing over-alkylation.

Optimization Insight:

  • Higher temperatures (>60°C) lead to racemization, reducing enantiomeric excess (e.e.).

  • Anhydrous THF is critical to avoid hydrolysis of the mesylate.

Benzyl Chloroformate Protection

The pyrrolidine intermediate is treated with benzyl chloroformate (Cbz-Cl) in n-heptane at 30–70°C. This step introduces the benzyl carbamate (Cbz) group, yielding (S)-benzyl pyrrolidin-3-ylcarbamate. The reaction proceeds via a two-phase system, with a 92% isolated yield.

Critical Parameters:

  • Solvent System: n-Heptane/methanol-water (1:1) enhances phase separation.

  • Stoichiometry: 1.2 eq of Cbz-Cl ensures complete conversion.

Amination Under High-Pressure Ammonia

The Cbz-protected mesylate is subjected to ammonia gas in an autoclave at 150°C and 5–8 MPa pressure. This step replaces the mesyl group with an amine, yielding (S)-3-amino-pyrrolidine derivative. The reaction achieves 97% e.e. and 89% yield after purification.

Safety Note:

  • High-pressure conditions require specialized equipment to prevent explosive decompression.

Alternative Protecting Group Strategies

tert-Butoxycarbonyl (Boc) Protection

To avoid the harsh conditions of Cbz deprotection, Boc protection using di-tert-butyl dicarbonate (Boc₂O) in methanol at 0–5°C has been explored. This method offers milder deprotection (acidolysis with HCl) and comparable yields (84%).

Comparative Table: Cbz vs. Boc Protection

ParameterCbz ProtectionBoc Protection
Deprotection ConditionsH₂/Pd-C (hydrogenolysis)4M HCl in dioxane
Yield92%84%
Optical Purity (e.e.)97%95%

Large-Scale Synthesis and Process Optimization

Catalytic Hydrogenolysis for Cbz Removal

In industrial settings, catalytic hydrogenolysis using palladium on carbon (Pd/C) under 3 atm H₂ gas efficiently removes the Cbz group. This step achieves 99% conversion in 4 hours, with minimal racemization.

Cost-Benefit Analysis:

  • Catalyst Loading: 5 wt% Pd/C balances cost and reactivity.

  • Solvent Choice: Ethanol reduces catalyst poisoning compared to THF.

Quality Control and Characterization

Chiral Purity Assessment

Enantiomeric excess is determined via chiral HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min). The (S)-enantiomer elutes at 12.3 minutes, while the (R)-enantiomer elutes at 14.7 minutes.

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, Ar-H), 4.98 (s, 2H, CH₂Cbz), 3.65–3.58 (m, 1H, pyrrolidine-H), 3.20–3.12 (m, 2H, pyrrolidine-H), 2.95–2.85 (m, 2H, pyrrolidine-H).

  • [α]D²⁵: +43.2° (c = 1.0, H₂O), confirming the S-configuration .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Amines, deprotected carbamates.

    Substitution Products: Various substituted pyrrolidine derivatives depending on the reagents used.

Applications De Recherche Scientifique

(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Enantiomeric and Stereoisomeric Variants

(R)-Benzyl Pyrrolidin-3-ylcarbamate Hydrochloride
  • CAS : 884653-79-6 (95% purity, typically in stock) .
  • Similarity Score : 0.82 (same backbone, opposite stereochemistry) .
  • Key Difference : The (R)-enantiomer may exhibit divergent binding affinities in chiral environments, impacting pharmacological activity .
(R)-Benzyl (Pyrrolidin-2-ylmethyl)carbamate Hydrochloride
  • CAS : 1217652-74-8 (96% purity) .
  • Similarity Score : 0.80 .
  • Key Difference : The carbamate group is attached to a pyrrolidin-2-ylmethyl moiety instead of pyrrolidin-3-yl, altering steric and electronic properties .

Functional Group Modifications

(R)-Benzyl (2-Oxopyrrolidin-3-yl)carbamate
  • CAS : 1219424-59-3.
  • Similarity Score : 0.97 .
Benzyl (1-Benzyl-2,5-Dioxopyrrolidin-3-yl)carbamate
  • CAS : 879275-77-1.
  • Similarity Score : 0.92 .
  • Key Difference : The 1-benzyl and 2,5-dioxo substitutions create a rigid, planar structure, likely influencing metabolic stability and receptor selectivity .

Substituent Variations

(S)-Benzyl 3-(Aminomethyl)Pyrrolidine-1-Carboxylate Hydrochloride
  • CAS : 1217619-19-6.
  • Molecular Formula : C₁₃H₁₉ClN₂O₂.
  • Key Difference: The aminomethyl group at the 3-position introduces a primary amine, enabling conjugation or derivatization for drug delivery systems .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Similarity Score Molecular Formula Purity Key Structural Feature(s)
(S)-Benzyl pyrrolidin-3-ylcarbamate HCl 553672-38-1 0.82 (baseline) C₁₂H₁₅ClN₂O₂ 95% (S)-configuration at pyrrolidine-3-yl
(R)-Benzyl pyrrolidin-3-ylcarbamate HCl 884653-79-6 0.82 C₁₂H₁₅ClN₂O₂ 95% (R)-configuration at pyrrolidine-3-yl
(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate 1219424-59-5 0.97 C₁₃H₁₆N₂O₃ N/A 2-oxo group on pyrrolidine
Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate 879275-77-1 0.92 C₁₉H₂₀N₂O₄ N/A 1-benzyl and 2,5-dioxo substitutions
(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate HCl 1217619-19-6 0.84 C₁₃H₁₉ClN₂O₂ N/A Aminomethyl group at pyrrolidine-3-position

Research Findings and Implications

Stereochemical Impact

  • The (S)-enantiomer of benzyl pyrrolidin-3-ylcarbamate hydrochloride shows higher affinity for certain proteases compared to the (R)-form, as observed in enzymatic assays .

Functional Group Effects

  • Compounds with oxo groups (e.g., 2-oxopyrrolidin-3-yl) exhibit improved aqueous solubility (>50 mg/mL) but reduced blood-brain barrier penetration in preclinical models .
  • The 1-benzyl substitution in 879275-77-1 enhances metabolic stability (t₁/₂ > 6 hours in human liver microsomes) due to steric hindrance .

Activité Biologique

(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

This compound has the chemical formula C12H17ClN2O2 and is classified as a carbamate derivative. The synthesis of this compound typically involves the reaction of benzyl amine with pyrrolidin-3-ylcarbamate under controlled conditions to yield the hydrochloride salt form. Various synthetic methodologies can be employed, including:

  • Direct amination : Using benzyl amine and pyrrolidin-3-ylcarbamate.
  • Catalytic methods : Employing specific catalysts to enhance yield and selectivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Its structure allows it to modulate the activity of these targets effectively, leading to various pharmacological effects.

Pharmacological Effects

  • Neuroprotective Activity : Research indicates that this compound exhibits neuroprotective properties, potentially through its action as an antagonist at NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases .
  • Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values suggest significant efficacy against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating potential applications in oncology .

Case Studies

  • Neuroprotection in Animal Models : A study involving rodent models demonstrated that administration of this compound resulted in reduced neuronal loss following induced ischemic injury. The compound was noted to decrease markers of oxidative stress and inflammation .
  • Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against various pathogens, including E. coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition with MIC values ranging from 5 to 20 µg/mL .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
E. coli10
S. aureus15
K. pneumoniae20
P. aeruginosa25

Table 2: Neuroprotective Effects in Rodent Models

TreatmentNeuronal Survival (%)Oxidative Stress Marker Reduction (%)
Control50-
(S)-Benzyl Pyrrolidin8040

Q & A

Q. What are the optimal synthetic routes for (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride, and how can purity be maximized?

The synthesis typically involves two key steps: (1) carbamate formation by reacting pyrrolidin-3-amine with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) and (2) hydrochloride salt formation using HCl gas or aqueous HCl . To maximize purity (>98%), recrystallization from ethanol/water mixtures or preparative HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water is recommended . Monitoring reaction progress via thin-layer chromatography (TLC, hexane:ethyl acetate 3:1) ensures minimal byproducts.

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL in phosphate-buffered saline at pH 7.4) compared to the free base, which is critical for in vitro assays . Stability studies show the compound remains intact for >6 months at −20°C in desiccated conditions, but degrades by ~15% after 30 days at 25°C/60% relative humidity, necessitating inert atmosphere storage .

Q. What spectroscopic methods are most reliable for structural characterization?

  • NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 7.35–7.25 (benzyl aromatic protons), 4.15–3.90 (pyrrolidine N–CH2), and 3.30–3.10 (carbamate NH) .
  • Mass Spectrometry : ESI-MS m/z 235.1 [M+H]+ (free base), 271.1 [M+HCl+H]+ .
  • IR : Strong absorption at 1690–1710 cm⁻¹ (C=O stretch of carbamate) .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine C3 position affect biological activity?

The (S)-enantiomer exhibits 3–5× higher binding affinity for σ-1 receptors (Ki = 12 nM) compared to the (R)-form (Ki = 58 nM), as shown in radioligand displacement assays using [³H]-(+)-pentazocine . Molecular docking reveals the (S)-configuration aligns the benzyl group with hydrophobic pockets in the receptor’s binding site, while the (R)-form induces steric clashes .

Q. What strategies resolve contradictions in reported enzyme inhibition data?

Discrepancies in IC50 values for acetylcholinesterase inhibition (e.g., 1.2 μM vs. 8.7 μM) may arise from assay conditions. Standardization is critical:

  • Use recombinant human enzyme (vs. bovine-derived).
  • Pre-incubate compound with enzyme for 15 min (37°C, pH 8.0).
  • Compare results with donepezil (positive control, IC50 = 6 nM) . Contradictions may also stem from enantiomeric impurities; chiral HPLC (Chiralpak AD-H column, heptane:ethanol 85:15) ensures >99% ee .

Q. How can fluorinated analogs improve pharmacokinetic properties?

Replacing the pyrrolidine C3 hydrogen with fluorine increases metabolic stability (t½ in human liver microsomes: 45 min vs. 22 min for parent compound) by reducing CYP3A4-mediated oxidation . However, fluorine introduction lowers solubility (logP increases from 1.8 to 2.3), requiring formulation optimization with cyclodextrins .

Q. What in vitro models best predict blood-brain barrier (BBB) penetration?

Parallel artificial membrane permeability assay (PAMPA-BBB) using a lipid mixture mimicking BBB (porcine brain polar lipid extract) shows a permeability (Pe) of 4.2 × 10⁻⁶ cm/s, comparable to caffeine (Pe = 4.5 × 10⁻⁶ cm/s) . Confirmatory studies in MDCK-MDR1 cells indicate efflux ratio <2.5, suggesting low P-glycoprotein-mediated efflux .

Q. How do pH variations impact receptor binding assays?

At pH <7.0, protonation of the pyrrolidine nitrogen reduces σ-1 receptor affinity (Kd increases from 18 nM at pH 7.4 to 210 nM at pH 6.5). Buffer systems (HEPES vs. Tris) also affect results; HEPES (pKa 7.5) is preferred for physiological relevance .

Methodological Considerations

Q. Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight271.7 g/molESI-MS
logP (octanol/water)1.8Shake-flask
Solubility (pH 7.4)50 mg/mLHPLC-UV
Melting Point192–195°C (dec.)DSC

Q. Table 2: Comparison of Enantiomeric Activity

Parameter(S)-Enantiomer(R)-Enantiomer
σ-1 Receptor Ki12 ± 1.5 nM58 ± 4.2 nM
Acetylcholinesterase IC501.2 ± 0.3 μM8.7 ± 1.1 μM
BBB Permeability (Pe)4.2 × 10⁻⁶ cm/s3.8 × 10⁻⁶ cm/s

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.